molecular formula C9H16Cl2N2O B12513648 1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride

1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B12513648
M. Wt: 239.14 g/mol
InChI Key: VRMZLHQDQPGKQV-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridin-3-amine.

    Alkylation: The 6-methoxypyridin-3-amine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 1-(6-methoxypyridin-3-yl)propan-1-amine.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the alkylation step to ensure high yield and purity.

    Purification: Employing crystallization or recrystallization techniques to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, cyanides, and thiols.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride: Similar structure but with a shorter carbon chain.

    3-(6-Methoxypyridin-3-yl)propan-1-amine: Similar structure but without the dihydrochloride salt form.

    1-(6-Methoxypyridin-3-yl)propan-2-amine: Similar structure but with a different position of the amine group.

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

1-(6-methoxypyridin-3-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;;/h4-6,8H,3,10H2,1-2H3;2*1H

InChI Key

VRMZLHQDQPGKQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)OC)N.Cl.Cl

Origin of Product

United States

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